

# Metazachlor ESA: A Comprehensive Technical Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *metazachlor ESA*

Cat. No.: *B6595042*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Metazachlor Ethanesulfonic Acid (ESA), a primary metabolite of the chloroacetamide herbicide, metazachlor. This document synthesizes critical data on its chemical properties, analytical methodologies, and known toxicological context, presented for a scientific audience.

## Core Chemical and Physical Data

**Metazachlor ESA** is a significant environmental transformation product of the widely used herbicide metazachlor.<sup>[1]</sup> Its chemical and physical properties are essential for understanding its environmental fate and for the development of accurate analytical methods.

| Property          | Value                                                                   | Source              |
|-------------------|-------------------------------------------------------------------------|---------------------|
| CAS Number        | 172960-62-2                                                             | <a href="#">[1]</a> |
| Molecular Formula | C <sub>14</sub> H <sub>17</sub> N <sub>3</sub> O <sub>4</sub> S         | <a href="#">[1]</a> |
| Molecular Weight  | 323.37 g/mol                                                            | <a href="#">[1]</a> |
| IUPAC Name        | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | <a href="#">[1]</a> |

# Environmental Fate and Significance

**Metazachlor ESA** is formed in the environment through the degradation of its parent compound, metazachlor.<sup>[1]</sup> This transformation can occur in both soil and water.<sup>[2]</sup> Due to its chemical nature, **metazachlor ESA** is more polar than metazachlor, which can influence its mobility and persistence in various environmental compartments.<sup>[2]</sup> The presence of **metazachlor ESA** in environmental samples is a key indicator of historical or recent use of metazachlor-based herbicides.

## Analytical Methodologies

The accurate detection and quantification of **metazachlor ESA** in environmental matrices, particularly water, are crucial for monitoring and regulatory purposes. The primary analytical approach involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Experimental Protocol: Analysis of Metazachlor ESA in Water Samples

The following protocol outlines a general procedure for the analysis of **metazachlor ESA** in water. Specific parameters may require optimization based on the instrumentation and matrix complexity.

### 1. Sample Preparation and Solid-Phase Extraction (SPE)

- Objective: To isolate and concentrate **metazachlor ESA** from the water matrix while removing interfering substances.
- Materials:
  - Water sample (typically 1 liter)
  - SPE cartridges (e.g., C18)
  - Methanol (for conditioning)
  - Deionized water (for conditioning and rinsing)

- Elution solvent (e.g., a mixture of acetone and n-hexane)
- Vacuum manifold
- Procedure:
  - Cartridge Conditioning: Pre-condition the SPE cartridge by passing methanol, followed by deionized water through the sorbent material.[\[3\]](#)[\[4\]](#)[\[5\]](#) This step activates the sorbent and ensures reproducible retention.
  - Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.[\[3\]](#)[\[5\]](#) **Metazachlor ESA** will be retained on the sorbent.
  - Washing: Wash the cartridge with deionized water to remove any remaining polar impurities.
  - Drying: Dry the cartridge thoroughly under vacuum to remove excess water.[\[4\]](#)
  - Elution: Elute the retained **metazachlor ESA** from the cartridge using a suitable organic solvent mixture.[\[3\]](#)[\[4\]](#) Collect the eluate for analysis.
  - Concentration: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen to concentrate the analyte before LC-MS/MS analysis.

## 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Objective: To separate **metazachlor ESA** from other components in the extract and to detect and quantify it with high sensitivity and specificity.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
- Typical Parameters:
  - LC Column: A C18 reversed-phase column is commonly used for separation.
  - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

- Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
- Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. Specific precursor and product ion transitions for **metazachlor ESA** are monitored.

| Parameter           | Typical Value                         |
|---------------------|---------------------------------------|
| Precursor Ion (m/z) | $[M+H]^+$ or $[M-H]^-$                |
| Product Ions (m/z)  | Specific fragments of metazachlor ESA |

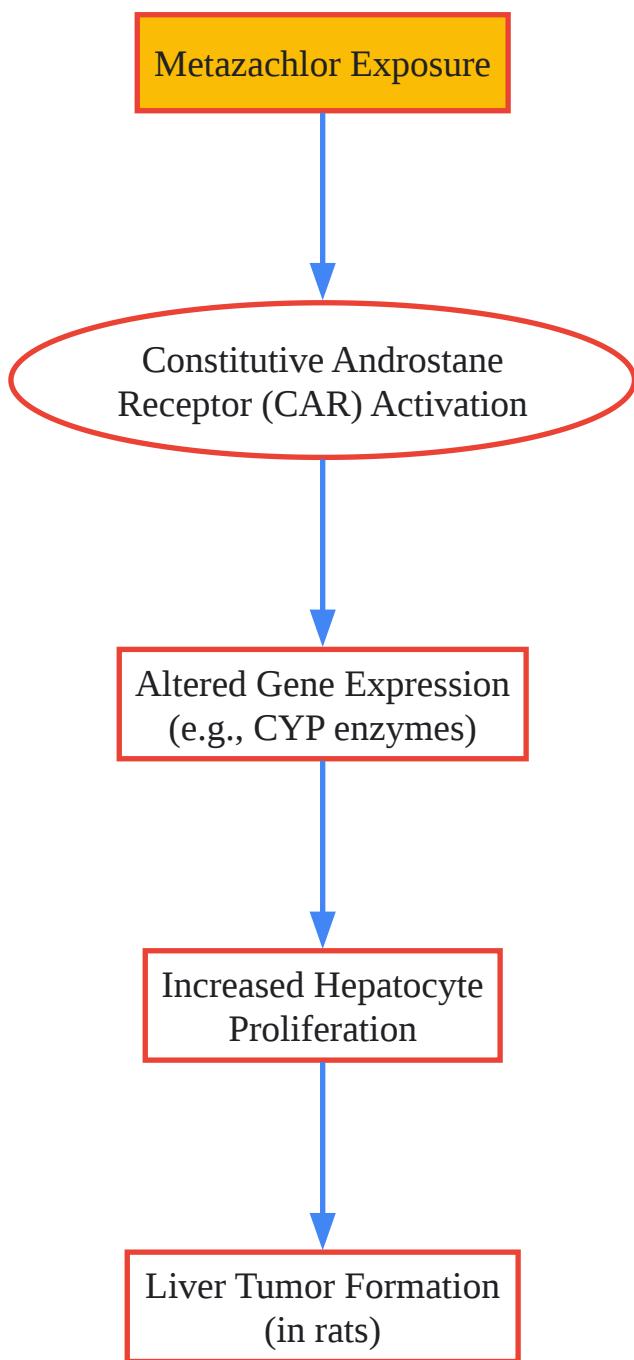
## Experimental Workflow



[Click to download full resolution via product page](#)

**Figure 1.** A generalized workflow for the analysis of **metazachlor ESA** in water samples.

## Toxicological Profile and Mode of Action Context


The toxicological profile of **metazachlor ESA** itself is not as extensively studied as its parent compound, metazachlor. The available information on metazachlor provides context for the potential biological effects.

Metazachlor is known to induce liver tumors in rats through a mode of action involving the activation of the Constitutive Androstane Receptor (CAR).<sup>[6]</sup> This activation leads to a series of downstream events, including increased cell proliferation, which can contribute to tumor formation.<sup>[6]</sup> It is important to note that this mode of action is considered to have low relevance to humans.<sup>[6]</sup>

The primary target organs for metazachlor toxicity in animal studies are the liver, kidneys, and red blood cells. Metazachlor is not considered to be genotoxic.

## Putative Signaling Pathway of the Parent Compound, Metazachlor

The following diagram illustrates the proposed mode of action for the parent compound, metazachlor, in rat liver. The specific signaling pathways directly affected by the **metazachlor ESA** metabolite are not well-documented in the reviewed literature.



[Click to download full resolution via product page](#)

**Figure 2.** Proposed mode of action for the parent herbicide, metazachlor, in rat liver.

## Conclusion

**Metazachlor ESA** is a key metabolite for monitoring the environmental presence of the herbicide metazachlor. Its analysis is reliably achieved through SPE and LC-MS/MS, though

standardized, detailed protocols are still emerging. While the toxicological profile of the parent compound is established, further research is needed to fully elucidate the specific biological activities and potential signaling pathway interactions of the **metazachlor ESA** metabolite itself. This technical guide provides a foundational understanding for researchers and professionals working in environmental science, analytical chemistry, and toxicology.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. metazachlor ESA | C14H17N3O4S | CID 86290102 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. weber.hu [weber.hu]
- 5. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metazachlor: Mode of action analysis for rat liver tumour formation and human relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Metazachlor ESA: A Comprehensive Technical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6595042#metazachlor-esa-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b6595042#metazachlor-esa-cas-number-and-molecular-weight)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)